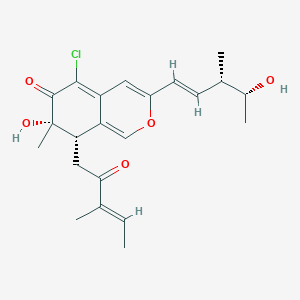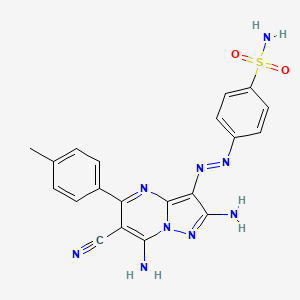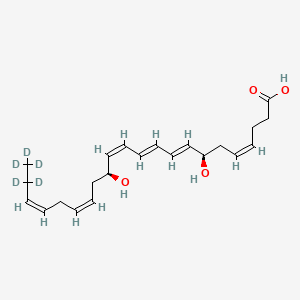
D-Methionine-N-fmoc-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Methionine-N-fmoc-d3: is a deuterium-labeled derivative of D-Methionine-N-fmoc. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule enhances its utility as a tracer in various analytical and experimental procedures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine-N-fmoc-d3 typically involves the incorporation of deuterium into D-Methionine-N-fmoc. The process begins with the protection of the amino group of D-Methionine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-Methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Methionine-N-fmoc-d3 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Various bases and nucleophiles can be used to introduce different functional groups.
Major Products: The major products formed from these reactions include deprotected methionine, oxidized methionine derivatives, and substituted methionine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Methionine-N-fmoc-d3 is used as a stable isotope-labeled compound in various chemical analyses, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, it serves as a tracer to study metabolic pathways and protein synthesis. The deuterium labeling allows for precise quantification and tracking of the compound within biological systems .
Medicine: In pharmacological studies, this compound is used to investigate the pharmacokinetics and metabolism of methionine-containing drugs. The deuterium labeling helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its stable isotope labeling provides valuable insights into the drug’s behavior in the body .
Wirkmechanismus
The primary mechanism of action of D-Methionine-N-fmoc-d3 involves its role as a tracer in various analytical techniques. The deuterium atoms in the compound provide a distinct signal in mass spectrometry and NMR spectroscopy, allowing for accurate detection and quantification . The Fmoc group serves as a protecting group for the amino group of methionine, facilitating its incorporation into peptides and proteins during synthesis .
Vergleich Mit ähnlichen Verbindungen
D-Methionine-N-fmoc: The non-deuterated version of D-Methionine-N-fmoc-d3.
L-Methionine-N-fmoc: The L-isomer of methionine with an Fmoc protecting group.
D-Methionine-d3: The deuterium-labeled version of D-Methionine without the Fmoc group.
Uniqueness: this compound is unique due to its combination of deuterium labeling and Fmoc protection. This dual modification enhances its utility in both analytical and synthetic applications. The deuterium labeling provides distinct analytical signals, while the Fmoc group facilitates peptide synthesis .
Eigenschaften
Molekularformel |
C20H21NO4S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3 |
InChI-Schlüssel |
BUBGAUHBELNDEW-HLENTGRASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


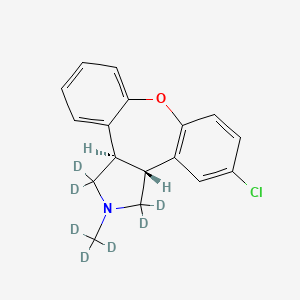


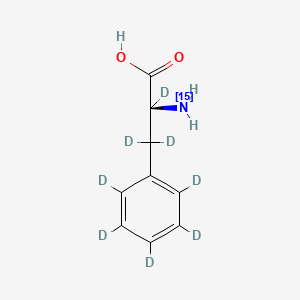
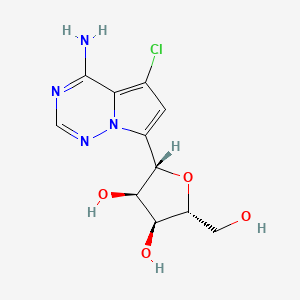
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


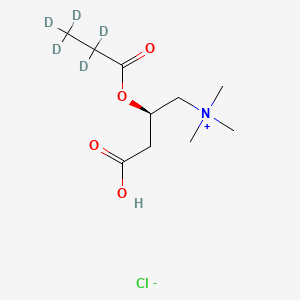
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
